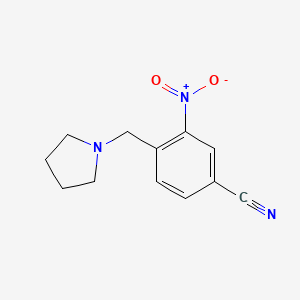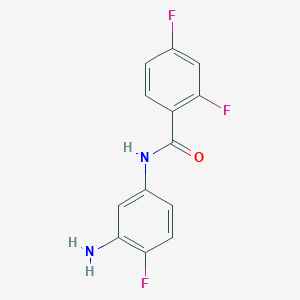
Tris(pentafluorophenyl)borane hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(pentafluorophenyl)borane hydrate, also known as tris(pentafluorophenyl)borane, is a chemical compound with the formula C18BF15·xH2O. It is a white, volatile solid that is highly stable and resistant to oxygen and water. This compound is known for its strong Lewis acidity, making it an ideal Lewis acid for various chemical reactions .
Méthodes De Préparation
Tris(pentafluorophenyl)borane hydrate is typically synthesized using a Grignard reagent derived from bromopentafluorobenzene. The reaction involves the following steps :
Preparation of Grignard Reagent: Bromopentafluorobenzene reacts with magnesium to form pentafluorophenylmagnesium bromide.
Reaction with Boron Trichloride: The Grignard reagent then reacts with boron trichloride to produce tris(pentafluorophenyl)borane.
Hydration: The resulting tris(pentafluorophenyl)borane is then hydrated to form tris(perfluorophenyl)borane hydrate.
Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields .
Analyse Des Réactions Chimiques
Tris(pentafluorophenyl)borane hydrate undergoes various types of chemical reactions, including:
Hydride Transfer Reactions: It catalyzes the condensation between hydrosilanes and alkoxysilanes, leading to the formation of siloxane bonds.
Catalytic Reactions: It is used as a catalyst in reductions, alkylations, hydrometallation reactions, and aldol-type reactions.
Tautomerizations: It can stabilize less favored tautomeric forms by adduct formation.
Common reagents and conditions used in these reactions include hydrosilanes, alkoxysilanes, and various organic solvents. Major products formed from these reactions include siloxane bonds, alkoxysilanes, and stabilized tautomers .
Applications De Recherche Scientifique
Tris(pentafluorophenyl)borane hydrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which tris(perfluorophenyl)borane hydrate exerts its effects is primarily through its strong Lewis acidity. It acts as an electron pair acceptor, facilitating various chemical reactions. The molecular targets and pathways involved include the activation of hydrosilanes and alkoxysilanes, leading to the formation of siloxane bonds .
Comparaison Avec Des Composés Similaires
Tris(pentafluorophenyl)borane hydrate is unique compared to other similar compounds due to its high thermal stability and resistance to oxygen and water. Similar compounds include:
Triphenylborane: Less thermally stable and less resistant to oxygen and water.
Boron Trifluoride (BF3): Stronger Lewis acid but less stable and more reactive.
Boron Trichloride (BCl3): Stronger Lewis acid but less stable and more reactive.
This compound’s unique properties make it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C18H2BF15O |
|---|---|
Poids moléculaire |
530.0 g/mol |
Nom IUPAC |
tris(2,3,4,5,6-pentafluorophenyl)borane;hydrate |
InChI |
InChI=1S/C18BF15.H2O/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25;/h;1H2 |
Clé InChI |
GVNLHDQZDCFJSP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F.O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-[Cyclopropylmethoxy]ethoxy)-bromobenzene](/img/structure/B8416089.png)


![[1-(5-Cyclopropyl-4H-[1,2,4]triazol-3-yl)-cyclopropyl]-carbamic acid benzyl ester](/img/structure/B8416116.png)




![3-Ethynyl-3-methoxy-1-azabicyclo[2.2.2]octane](/img/structure/B8416163.png)


![3-Isobutyryl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B8416189.png)


